N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
The compound "N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide" is a synthetic molecule of significant interest in various scientific fields, including chemistry, biology, medicine, and industry. It features a complex structure with multiple functional groups, each contributing to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 6-methoxypyrazine. This is followed by its reaction with pyrrolidine derivatives under controlled conditions to form the intermediate products. Subsequent reactions with oxoethyl and methanesulfonamide derivatives result in the final compound. Each step requires precise control of temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production involves scaling up the laboratory procedures. The process employs large reactors and continuous flow systems to manage the reactions efficiently. Automation and stringent quality control measures are critical to maintaining consistency and meeting regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxygen or hydrogen peroxide as oxidizing agents.
Reduction: It is capable of reduction reactions, often requiring reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound undergoes nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and various metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under varying temperatures and solvents.
Major Products Formed:
Oxidation: The formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with modified functionalities.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry:
Used as a reagent in organic synthesis.
Studied for its reactivity with various organic and inorganic molecules.
Biology:
Investigated for its biological activity, including antimicrobial and antiviral properties.
Utilized in biochemical assays to understand enzyme interactions.
Medicine:
Explored for its potential as a therapeutic agent in treating diseases.
Studied for its pharmacokinetics and pharmacodynamics.
Industry:
Applied in the development of novel materials and chemical processes.
Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, often involving enzyme binding or receptor activation. Its mechanism of action includes:
Binding to enzymes: : Inhibiting or modulating enzymatic activity.
Receptor interaction: : Activating or blocking specific cellular receptors.
Pathway involvement: : Modulating biochemical pathways critical for cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity. Some similar compounds include:
N-(2-oxoethyl)-N-methylmethanesulfonamide
6-methoxypyrazin-2-yl derivatives
Pyrrolidine-based molecules
Its uniqueness lies in the specific arrangement and combination of these groups, offering diverse applications and effects that are not easily replicated by other compounds.
Properties
IUPAC Name |
N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGINZADFYBIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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